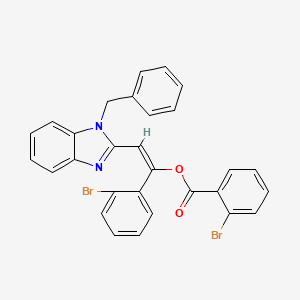
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide, also known as FNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNBP is a derivative of benzamide and is a white crystalline powder. It has a molecular formula of C20H14FN3O3 and a molecular weight of 375.34 g/mol.
Mécanisme D'action
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into chromatin. By removing acetyl groups, HDACs reduce the accessibility of DNA to transcription factors, leading to the repression of gene expression. HDAC inhibitors, such as 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide, block the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects:
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide inhibits the activity of HDACs with an IC50 value of 0.9 μM. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In vivo studies have shown that 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has anti-tumor activity in mouse xenograft models of human cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is its selectivity towards amyloid fibrils, making it an excellent candidate for developing fluorescent probes for detecting amyloid fibrils. Another advantage of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is its potential as a new HDAC inhibitor drug for cancer treatment. However, one of the limitations of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide. One direction is to further investigate its potential as a new HDAC inhibitor drug for cancer treatment. Another direction is to develop new fluorescent probes based on 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide for detecting amyloid fibrils. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide in vivo.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide involves the reaction between 2-fluoroaniline and 4'-nitro-4-biphenylcarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain pure 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide.
Applications De Recherche Scientifique
2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been extensively studied for its potential applications in various fields. One of the major applications of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is in the development of fluorescent probes for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been shown to selectively bind to amyloid fibrils and emit strong fluorescence signals, making it an excellent candidate for developing fluorescent probes.
Another application of 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide is in the development of new drugs for cancer treatment. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide achieves this by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to be effective in the treatment of various types of cancer, and 2-fluoro-N-(4'-nitro-4-biphenylyl)benzamide has the potential to be developed into a new HDAC inhibitor drug.
Propriétés
IUPAC Name |
2-fluoro-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-18-4-2-1-3-17(18)19(23)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(24)25/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPZJEDZVGASOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376729.png)
![3-[(4-fluorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5376731.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![4-cyclobutyl-N-[2-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrimidin-2-amine](/img/structure/B5376760.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)
![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)

![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)